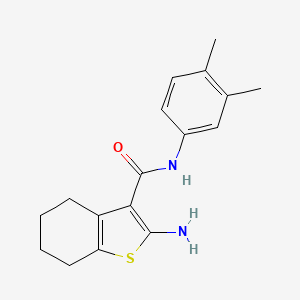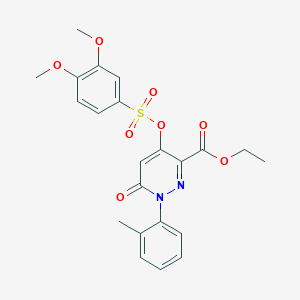
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is a chemical compound that features a morpholine ring and a phenylpyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine typically involves the reaction of 2-morpholin-4-ylethylamine with 6-phenylpyrimidine-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Morpholin-4-ylethyl-2-pyridin-4-ylethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a triazine ring and exhibits herbicidal activity.
Uniqueness
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is unique due to the combination of the morpholine and phenylpyrimidine moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-4-14(5-3-1)15-12-16(19-13-18-15)17-6-7-20-8-10-21-11-9-20/h1-5,12-13H,6-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIUZAADLWNKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2574742.png)


![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2574748.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2574754.png)

![N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)

![N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2574759.png)
![2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2574760.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2574762.png)
